molecular formula C12H13ClN2O3 B15235401 5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid

5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid

Cat. No.: B15235401
M. Wt: 268.69 g/mol
InChI Key: TVGYMECNAIOTDD-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a chloro substituent at the 5-position, a hydroxy-methylpropyl group at the 1-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chloro Group: Chlorination at the 5-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxy-Methylpropyl Group: This step involves the alkylation of the indazole nitrogen with 2-hydroxy-2-methylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amines, thiols, or other substituted derivatives.

Scientific Research Applications

5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, hydroxy-methylpropyl, and carboxylic acid groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indazole-3-carboxylic acid: Lacks the hydroxy-methylpropyl group.

    1-(2-Hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid: Lacks the chloro group.

    5-Chloro-1H-indazole: Lacks both the hydroxy-methylpropyl and carboxylic acid groups.

Uniqueness

5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxy-methylpropyl group provides additional sites for functionalization. The carboxylic acid group contributes to its solubility and potential for forming salts or esters, expanding its range of applications.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

5-chloro-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid

InChI

InChI=1S/C12H13ClN2O3/c1-12(2,18)6-15-9-4-3-7(13)5-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17)

InChI Key

TVGYMECNAIOTDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)O)O

Origin of Product

United States

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